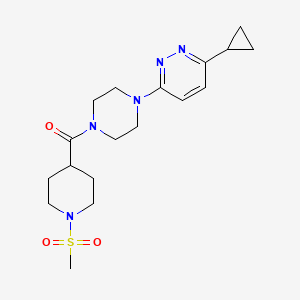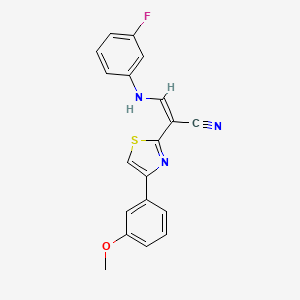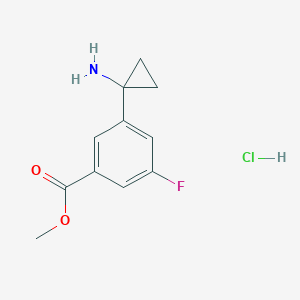![molecular formula C19H14F2N2O6S B3003408 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide CAS No. 1170916-96-7](/img/structure/B3003408.png)
5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of furan-2-carboxamide derivatives has been explored in various studies. In one such study, N-(4-bromophenyl)furan-2-carboxamide was synthesized through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This compound was further modified using Suzuki-Miyaura cross-coupling reactions to produce a range of analogues with moderate to good yields . Another approach involved the synthesis of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide ligand-based metal complexes using conventional and microwave irradiation methods, which were characterized by various spectroscopic techniques . Additionally, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes was reported, with characterization including single crystal X-ray diffraction . A regioselective monoamidation method for furan-2,5-dicarboxylic acid was also presented, yielding monoamides with very good yields .
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives has been elucidated using various spectroscopic methods. For instance, the metal complexes of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide were characterized by NMR, infrared, UV-vis, and mass spectral studies, which supported the proposed bidentate ligand behavior . The molecular structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was determined by single crystal X-ray diffraction, revealing its crystallization in the monoclinic system . Density functional theory (DFT) computations were also employed to optimize the structures of the metal complexes and calculate molecular orbitals .
Chemical Reactions Analysis
The furan-2-carboxamide derivatives have been investigated for their reactivity in various chemical reactions. The synthesized N-(4-bromophenyl)furan-2-carboxamide analogues were tested for their in vitro anti-bacterial activities against drug-resistant bacteria, showing significant effectiveness . The metal complexes of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide were evaluated for their antimicrobial and antioxidant activities, with the chelation process enhancing their biological behavior . The thermal decomposition of the metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was studied using thermogravimetry, and their anticancer and antioxidant activities were assessed .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxamide derivatives have been characterized in detail. The electrical conductivity of the metal complexes of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide was studied as a function of temperature, indicating their semiconducting nature . The antimicrobial and antioxidant activities of these complexes were found to be superior to the ligand alone . The thermal stability of the metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was investigated, providing insights into their decomposition patterns .
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O6S/c20-12-2-3-13(21)14(8-12)23-19(24)16-5-6-18(29-16)30(25,26)22-9-11-1-4-15-17(7-11)28-10-27-15/h1-8,22H,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYHKYCATHYYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(O3)C(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B3003325.png)
![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B3003326.png)

![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B3003328.png)
![1-[3-(Chloromethyl)benzoyl]piperidine](/img/structure/B3003329.png)



![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3003338.png)

![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)


